

Spectroscopic Analysis of 1-Methoxy-3-methylcyclohexane: A Technical Guide

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Compound of Interest

Compound Name: 1-Methoxy-3-methylcyclohexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected infrared (IR) and mass spectrometry (MS) data for **1-methoxy-3-methylcyclohexane**. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis. This document is intended to support researchers in the identification, characterization, and quality control of **1-methoxy-3-methylcyclohexane** and related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated IR absorptions and mass spectral fragments for **1-methoxy-3-methylcyclohexane**. These predictions are based on the typical behavior of alkyl ethers and substituted cyclohexanes.

Infrared (IR) Spectroscopy Data

The IR spectrum of **1-methoxy-3-methylcyclohexane** is expected to be dominated by absorptions corresponding to C-H and C-O bond vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960 - 2850	Strong	C-H stretching (cyclohexyl and methyl groups)
1470 - 1450	Medium	CH ₂ scissoring (cyclohexyl ring)
1380 - 1370	Medium-Weak	CH ₃ bending
1100 - 1080	Strong	C-O-C stretching (ether linkage)

Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of **1-methoxy-3-methylcyclohexane** is predicted to show a molecular ion peak and several characteristic fragment ions resulting from alpha-cleavage, loss of the methoxy group, and ring fragmentation.

m/z Ratio	Predicted Relative Intensity	Assignment
128	Low	Molecular Ion [M] ⁺
113	Medium	[M - CH ₃] ⁺
97	Medium	[M - OCH ₃] ⁺
84	High	[C ₆ H ₁₂] ⁺ (Loss of methanol)
71	High	[M - C ₄ H ₉] ⁺ (Ring fragmentation)
58	Very High	[C ₃ H ₆ O] ⁺ (α-cleavage fragment)
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of IR and mass spectra for a liquid analyte such as **1-methoxy-3-methylcyclohexane**.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of liquid **1-methoxy-3-methylcyclohexane**.

Materials:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Liquid sample of **1-methoxy-3-methylcyclohexane**
- Polished salt plates (e.g., NaCl or KBr)
- Pasteur pipette
- Isopropanol (for cleaning)
- Kimwipes

Procedure:

- Ensure the FTIR spectrometer is properly calibrated and a background spectrum has been collected.
- Using a clean Pasteur pipette, place a single drop of **1-methoxy-3-methylcyclohexane** onto the surface of one salt plate.[\[1\]](#)
- Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[\[1\]](#)
- Mount the sandwiched plates into the sample holder of the FTIR spectrometer.
- Acquire the infrared spectrum over the desired range (typically 4000-400 cm^{-1}).
- After analysis, clean the salt plates thoroughly with isopropanol and dry with a Kimwipe. Store the plates in a desiccator to prevent damage from moisture.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To obtain the electron ionization mass spectrum of **1-methoxy-3-methylcyclohexane**.

Materials:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Helium carrier gas (UHP grade)
- **1-methoxy-3-methylcyclohexane** sample
- Volatile solvent (e.g., dichloromethane or hexane)
- Autosampler vials with caps
- Microsyringe

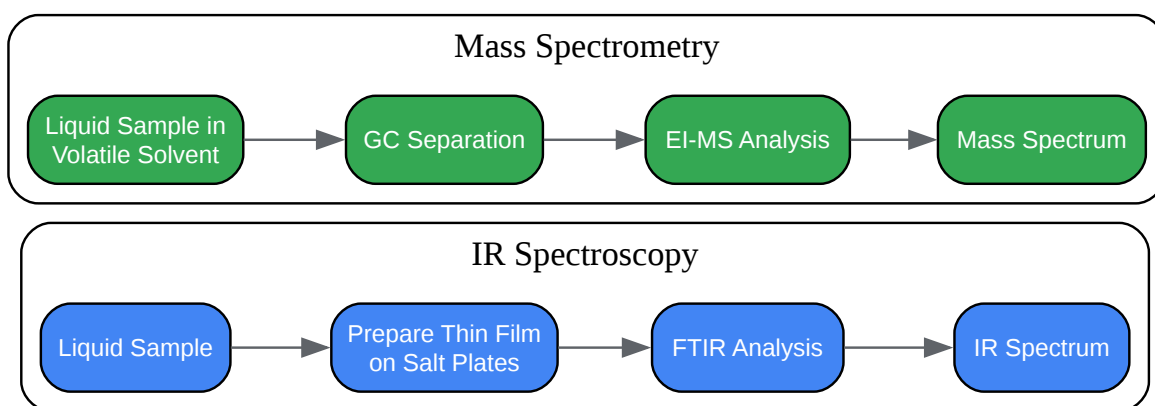
Procedure:

- Sample Preparation: Prepare a dilute solution of **1-methoxy-3-methylcyclohexane** (e.g., 10 µg/mL) in a suitable volatile solvent.^[2] Transfer the solution to an autosampler vial.
- GC-MS Instrument Setup:
 - Injector: Set the injector temperature to 250 °C with a split ratio of 50:1.
 - GC Column: Use a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
 - Carrier Gas: Maintain a constant flow of helium at 1 mL/min.
 - Mass Spectrometer: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Acquire data in scan mode over a mass range of m/z 40-300.

- Injection and Analysis: Inject 1 μL of the prepared sample into the GC-MS system.
- Data Processing: Analyze the resulting chromatogram to identify the peak corresponding to **1-methoxy-3-methylcyclohexane** and extract the associated mass spectrum.

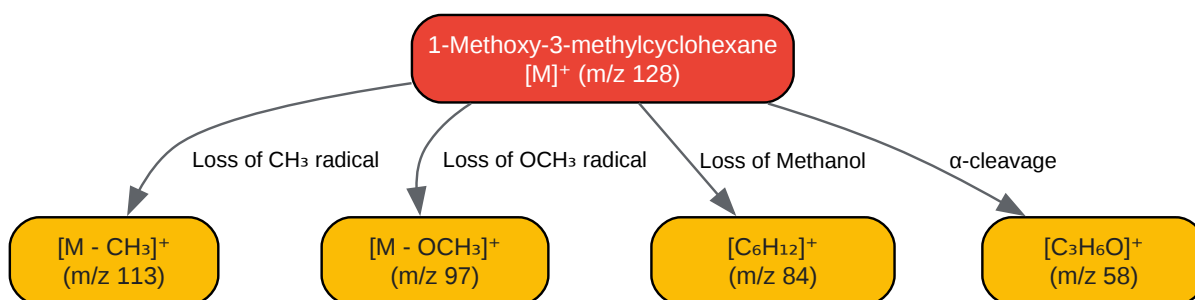
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for **1-methoxy-3-methylcyclohexane** in a mass spectrometer.



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General workflow for IR and MS analysis of a liquid sample.



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Plausible fragmentation of **1-methoxy-3-methylcyclohexane**.

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References

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- 2. Benzene, 1-methoxy-3-methyl- [webbook.nist.gov]
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